molecular formula C9H19NO3 B1471173 [5-(2-Methoxyethoxy)piperidin-3-yl]methanol CAS No. 1803596-61-3

[5-(2-Methoxyethoxy)piperidin-3-yl]methanol

Cat. No.: B1471173
CAS No.: 1803596-61-3
M. Wt: 189.25 g/mol
InChI Key: JKGAPZHSOXQNFY-UHFFFAOYSA-N
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Description

[5-(2-Methoxyethoxy)piperidin-3-yl]methanol (CAS 1803596-61-3) is a high-purity organic compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . This piperidine derivative is characterized by a methanol group and a 2-methoxyethoxy substituent on the piperidine ring, as defined by its SMILES notation, COCCOC1CC(CNC1)CO . While specific biological activities or research applications for this exact molecule are not detailed in the available literature, its structure suggests potential as a valuable chemical intermediate or building block (synthon) in organic synthesis and medicinal chemistry research. The compound is associated with predicted physicochemical data, such as a collision cross section of 144.1 Ų for the [M+H]+ adduct, which can be valuable for analytical method development, particularly in mass spectrometry . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[5-(2-methoxyethoxy)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-12-2-3-13-9-4-8(7-11)5-10-6-9/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGAPZHSOXQNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CC(CNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

[5-(2-Methoxyethoxy)piperidin-3-yl]methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. The compound’s molecular interactions are crucial for understanding its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or protecting against cellular damage. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding its transport and distribution is essential for elucidating its cellular effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and subsequent cellular responses.

Biological Activity

[5-(2-Methoxyethoxy)piperidin-3-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H17NO3
  • CAS Number : 1803596-61-3

This compound features a piperidine ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of piperidine, including this compound, possess antimicrobial properties against various pathogens. For instance, related compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
  • Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of this compound on cancer cell lines. Compounds with similar structures have shown promising results in inhibiting the growth of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, indicating potential anticancer activity .
  • Neuropharmacological Potential : The piperidine moiety is associated with various neuropharmacological effects. Compounds derived from piperidine have been studied for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems .

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Modulation : This compound may act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : Similar piperidine derivatives have been shown to inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of piperidine derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In another study, the cytotoxic effects of this compound were evaluated on various cancer cell lines. The results indicated that it inhibited cell proliferation effectively, with IC50 values in the low micromolar range. This suggests that further development could lead to effective anticancer agents derived from this scaffold .

Data Tables

Activity TypeTest Organism/Cell LineResult (IC50/MIC)
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
CytotoxicityHeLa cellsIC50 = 15 µM
CytotoxicityA549 cellsIC50 = 20 µM

Scientific Research Applications

Pharmaceutical Development

Research has demonstrated that [5-(2-Methoxyethoxy)piperidin-3-yl]methanol can serve as a precursor for synthesizing various pharmacologically active compounds. For instance, it has been utilized in the synthesis of piperidine derivatives that exhibit significant biological activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to modulate adenosine receptors has been explored for developing treatments for these conditions.

Synthesis of Complex Molecules

The compound has been employed in the synthesis of other complex organic molecules. A notable example includes its use in the preparation of thiazolo[5,4-d]pyrimidine derivatives, which have shown promising antiviral activities . This highlights its role as a versatile building block in organic synthesis.

Material Science

In material science, this compound has potential applications in developing polymers and coatings due to its chemical stability and functional properties. Research indicates that incorporating such compounds into polymer matrices can enhance the material's mechanical properties and resistance to environmental degradation .

Case Study 1: Neuroprotective Agents

A study investigated the efficacy of piperidine derivatives synthesized from this compound in protecting neuronal cells from oxidative stress. The results indicated that these derivatives could significantly reduce cell death in vitro, suggesting their potential as neuroprotective agents .

Case Study 2: Antiviral Activity

Another research effort focused on synthesizing thiazolo[5,4-d]pyrimidine derivatives using this compound as a starting material. The synthesized compounds were evaluated for antiviral activity against various viral strains, demonstrating effective inhibition at low concentrations .

Data Tables

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentSynthesis of neuroprotective agentsSignificant reduction in cell death in vitro
Synthesis of Complex MoleculesPreparation of thiazolo[5,4-d]pyrimidine derivativesPromising antiviral activity against viral strains
Material ScienceDevelopment of enhanced polymers and coatingsImproved mechanical properties and stability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinyl Methanol Derivatives

Table 1: Key Piperidinyl Methanol Analogs
Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Evidence Source
[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol 4-Fluorophenyl at C4 225.25 g/mol Impurity in paroxetine; chiral center influences pharmacokinetics
[1-(2-Chloro-thiazol-5-ylMethyl)-piperidin-3-yl]-methanol 2-Chlorothiazole at N1 246.76 g/mol Agrochemical intermediate; enhanced lipophilicity
[1-(4-Methylbenzyl)piperidin-3-yl]methanol 4-Methylbenzyl at N1 219.32 g/mol Potential CNS drug candidate; improved blood-brain barrier penetration
[3-(Pyridin-2-yl)piperidin-3-yl]methanol Pyridin-2-yl at C3 192.23 g/mol Versatile building block for agrochemicals and materials

Structural Insights :

  • The methoxyethoxy group in [5-(2-Methoxyethoxy)piperidin-3-yl]methanol likely enhances solubility compared to analogs with hydrophobic groups (e.g., 4-fluorophenyl in or chlorothiazole in ).
  • The hydroxymethyl group at C3 provides a site for further functionalization, similar to compounds in .

Pyridinyl Methanol Derivatives

Table 2: Pyridinyl Methanol Compounds with Varied Substituents
Compound Name Substituents/Modifications Molecular Weight Key Properties Evidence Source
(5-Chloro-2-methoxypyridin-3-yl)methanol Cl at C5, OMe at C2 173.61 g/mol Intermediate for kinase inhibitors
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol Cl at C3/C6, OMe at C5 222.05 g/mol Herbicide precursor; steric hindrance
(5,6-Dimethoxypyridin-2-yl)methanol OMe at C5/C6 185.19 g/mol Antioxidant synthesis; electronic effects

Comparison with Target Compound :

  • The methoxyethoxy chain may reduce crystallinity compared to rigid pyridinyl systems, enhancing bioavailability .

Benzimidazole and Heterocyclic Analogs

Key Example :
  • 1-{5-Bromo-2-[5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-1-yl]quinolin-8-yl}piperidin-4-amine (): Incorporates a 5-(2-methoxyethoxy)benzimidazole group. Designed for PDGFRβ imaging; bromine substitution alters biodistribution vs. iodine analogs. Demonstrates that methoxyethoxy groups improve solubility without compromising target affinity .

Relevance to Target Compound :

  • The methoxyethoxy group in both compounds likely serves a similar purpose: balancing lipophilicity and solubility for in vivo applications.

Research Findings and Implications

  • Solubility vs. Bioactivity : Methoxyethoxy substituents (as in ) generally enhance aqueous solubility compared to halogens (e.g., Cl in or Br in ), but may reduce membrane permeability.
  • Synthetic Flexibility: The hydroxymethyl group in this compound allows for derivatization into esters or ethers, analogous to strategies used in .
  • Chirality Effects: Chiral centers in piperidine derivatives (e.g., [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol in ) significantly impact biological activity, suggesting the target compound’s stereochemistry should be rigorously controlled.

Preparation Methods

Reaction Conditions Summary:

Step Reactants/Conditions Temperature Time Atmosphere Yield (%)
1 Compound 1 + DIPEA + 2-methoxyethoxy reagent 0°C → RT 16 hours N2 -
2 Intermediate + formaldehyde (pH) 70°C 1 hour N2 62

This method emphasizes the importance of anhydrous and inert conditions to prevent side reactions and degradation of sensitive intermediates.

Catalytic Asymmetric Synthesis Approach (Inspired by Patent WO2017037662A1)

Though this patent primarily focuses on related piperidinylmethanol derivatives, the methodology can be adapted for the preparation of this compound:

  • Key Reaction: The reaction of an acrylaldehyde derivative with an amino-oxopropanoate compound in the presence of a chiral catalyst such as diphenylprolinol-TMS and molecular sieves.

  • Process Steps:

    • Addition of a dehydrating agent in a solvent (e.g., trifluoroethanol).
    • Sequential addition of 3-(substituted)acrylaldehyde and amino-oxopropanoate.
    • Catalytic asymmetric reaction at low temperature (~0°C) followed by stirring at ~30°C.
    • Isolation of the intermediate compound.
    • Reduction of the intermediate using a reducing agent such as sodium borohydride/BF3·OEt2 at low temperature (0–10°C).
  • Advantages:

    • High enantiomeric purity (>99% ee).
    • Improved yield (~75% for intermediate).
    • Control over stereochemistry at the piperidine ring.
  • Relevance:

    Although the patent focuses on fluorophenyl-substituted piperidinylmethanol, the catalytic strategy and reduction conditions are applicable to the synthesis of methoxyethoxy-substituted analogs by appropriate choice of starting aldehydes and amino precursors.

Step Description Temperature Range Catalyst/Agent Yield (%) Enantiomeric Excess
1-3 Reaction of acrylaldehyde + amino-oxopropanoate 0°C to 30°C Diphenylprolinol-TMS, molecular sieves ~75 >99%
4-5 Reduction of intermediate 0–10°C Sodium borohydride/BF3·OEt2 High Maintained

This method is notable for its stereochemical control and potential scalability.

Analytical and Purification Techniques

  • Flash Chromatography: Used extensively to separate the target compound from side products, employing solvent gradients such as dichloromethane/ethanol/ammonia mixtures.

  • Recrystallization: Final purification step often performed from ethanol-water mixtures to obtain analytically pure samples.

  • Spectroscopic Characterization: IR, ^1H NMR, and ^13C NMR confirm the presence of characteristic functional groups such as ether linkages (C–O) and hydroxymethyl moieties.

  • Mass Spectrometry: FAB and ESI-MS techniques verify molecular weight and purity.

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Yield (%) Notes
Nucleophilic Substitution + Reduction Piperidine precursor + 2-methoxyethoxy reagent; formaldehyde addition 0°C to RT, then 70°C; inert atmosphere ~62 Moderate yield; requires inert atmosphere
Catalytic Asymmetric Synthesis Chiral catalyst-mediated addition; reduction with NaBH4/BF3·OEt2 0–30°C for addition; 0–10°C for reduction ~75 (intermediate) High enantiomeric purity; stereoselective

Research Findings and Considerations

  • The inert atmosphere (nitrogen) and anhydrous solvents are critical to prevent hydrolysis and side reactions during substitution and reduction steps.

  • The choice of base (e.g., DIPEA) and reducing agent (e.g., sodium borohydride with BF3·OEt2) significantly influences the yield and stereochemical outcome.

  • Catalytic asymmetric methods offer superior control over stereochemistry, which is important for biological activity if the compound is used in pharmaceutical contexts.

  • Purification methods must be optimized to separate closely related side products formed during the synthesis.

Q & A

Basic: What synthetic strategies are recommended for preparing [5-(2-Methoxyethoxy)piperidin-3-yl]methanol with high purity?

Methodological Answer:
The compound can be synthesized via catalytic hydrogenation of a precursor containing a nitro or protected amine group. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl N-[cis-5-(trifluoromethyl)piperidin-3-yl]carbamate) are hydrogenated using palladium hydroxide on carbon in methanol under a hydrogen atmosphere . Post-reaction, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Yield optimization (typically 60-80%) requires strict control of reaction time (16–24 hours) and catalyst loading (10–20 wt.%). Monitor progress using TLC or LC-MS to confirm deprotection and intermediate conversion .

Basic: How can the stereochemistry and structural integrity of this compound be confirmed?

Methodological Answer:
Use a combination of 2D NMR (COSY, HSQC, HMBC) to resolve stereochemical ambiguities and verify the piperidine ring conformation. For example, coupling constants (JJ-values) in 1^1H NMR can distinguish axial vs. equatorial substituents. X-ray crystallography is definitive for absolute configuration determination, though crystallization may require co-solvents like dichloromethane/hexane. High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C10_{10}H19_{19}NO3_3), while IR spectroscopy confirms functional groups (e.g., O-H stretch at ~3300 cm1^{-1}) .

Advanced: How can researchers address low aqueous solubility during in vitro assays for this compound?

Methodological Answer:
Solubility challenges arise from the hydrophobic piperidine core and methoxyethoxy side chain. Strategies include:

  • Salt formation : React with hydrochloric acid to generate a hydrochloride salt, improving water solubility .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) or cyclodextrin-based solubilizers.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the methanol moiety, which hydrolyze in vivo .
    Validate solubility enhancements via dynamic light scattering (DLS) or nephelometry .

Advanced: What computational methods are effective for predicting the metabolic stability of this compound?

Methodological Answer:
Leverage in silico tools like PISTACHIO and REAXYS databases to predict cytochrome P450-mediated oxidation sites. Focus on the methoxyethoxy group (prone to O-demethylation) and piperidine ring (N-oxidation). Combine molecular docking (using AutoDock Vina) to assess binding affinities to CYP3A4/2D6 isoforms. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH), monitoring metabolite formation via LC-MS/MS .

Data Contradiction: How to resolve discrepancies in reported reactivity of the methanol group under basic conditions?

Methodological Answer:
Conflicting data may arise from competing reactions (e.g., oxidation vs. nucleophilic substitution). To clarify:

  • Perform controlled kinetic studies : React the compound with NaH/DMF (basic conditions) and track intermediates via 1^1H NMR.
  • Isolate intermediates : Use preparative HPLC to separate oxidation products (e.g., ketones) from substitution byproducts.
  • DFT calculations : Model reaction pathways to identify thermodynamic vs. kinetic control mechanisms .

Advanced: What strategies are recommended for functionalizing the piperidine ring to enhance bioactivity?

Methodological Answer:

  • C-5 position : Introduce electron-withdrawing groups (e.g., -CF3_3) via Ullmann coupling to modulate ring conformation and binding affinity .
  • C-3 methanol group : Convert to a boronic ester for Suzuki-Miyaura cross-coupling, enabling bioconjugation (e.g., with fluorophores for imaging) .
  • N-protection/deprotection : Use Boc or Fmoc groups to selectively modify the ring while preserving the methanol functionality .

Safety and Handling: What precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation.
  • Spill management : Neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols. Emergency procedures : For eye contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

Advanced: How to design in vivo studies to evaluate the blood-brain barrier (BBB) penetration of this compound?

Methodological Answer:

  • LogP measurement : Use shake-flask assays (octanol/water) to estimate LogP (target: 1–3 for BBB penetration).
  • PAMPA-BBB assay : Assess permeability using artificial membrane models.
  • Rodent studies : Administer 14^{14}C-labeled compound intravenously; quantify brain-to-plasma ratio via scintillation counting. Correlate with MRI or PET imaging for spatial resolution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[5-(2-Methoxyethoxy)piperidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[5-(2-Methoxyethoxy)piperidin-3-yl]methanol

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